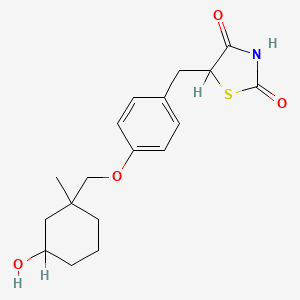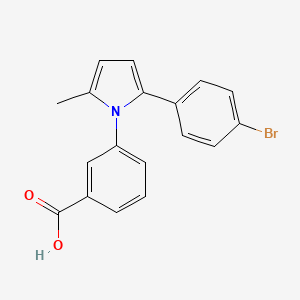
Benzoic acid, m-(2-(p-bromophenyl)-5-methylpyrrol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, m-(2-(p-bromophenyl)-5-methylpyrrol-1-yl)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
- Indium-Mediated Carbon–Carbon Coupling: This compound has been observed as a major product in an indium-mediated coupling process, illustrating its role in chemical synthesis processes (Mague, Hua, & Li, 1998).
- Structural Analysis and Activity Predictions: Its structural motifs have been analyzed, offering insights into its potential bioactivity predictions and interactions, indicating applications in medicinal chemistry (Dinesh, 2013).
Material Science and Chemistry
- Methylation Processes in Chemistry: It has been used in methylation processes, demonstrating its utility in producing various chemical compounds, thus being significant in material science and organic chemistry (Meisters & Mole, 1974).
- Synthesis of Metal Carbonyl Complexes: Involved in the synthesis of carbonyl complexes, indicating its role in the preparation of compounds with potential industrial applications (Saleem et al., 2012).
Environmental and Health Perspectives
- Occurrence in Foods and Additives: This compound is naturally present in various foods and is used as a preservative, highlighting its relevance in food science and safety (del Olmo, Calzada, & Nuñez, 2017).
- Antiviral and Cytotoxic Activities: Some derivatives have been synthesized and evaluated for antiviral activity, suggesting its potential application in pharmaceutical research (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Advanced Applications
- Inkjet Application Synergists: It has been used in the synthesis of synergists for pigment dispersion in ink, indicating its utility in printing technology (Song et al., 2017).
- Inducing Stress Tolerance in Plants: Research suggests it may play a role in inducing stress tolerance in plants, pointing towards its agricultural applications (Senaratna et al., 2004).
Eigenschaften
CAS-Nummer |
26165-59-3 |
|---|---|
Produktname |
Benzoic acid, m-(2-(p-bromophenyl)-5-methylpyrrol-1-yl)- |
Molekularformel |
C18H14BrNO2 |
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
3-[2-(4-bromophenyl)-5-methylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C18H14BrNO2/c1-12-5-10-17(13-6-8-15(19)9-7-13)20(12)16-4-2-3-14(11-16)18(21)22/h2-11H,1H3,(H,21,22) |
InChI-Schlüssel |
XMDHKGQVRBXHFE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)Br |
Aussehen |
Solid powder |
Andere CAS-Nummern |
26165-59-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzoic acid, m-(2-(p-bromophenyl)-5-methylpyrrol-1-yl)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



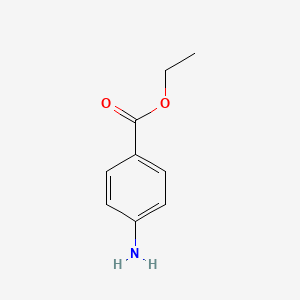
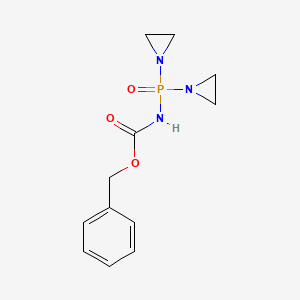
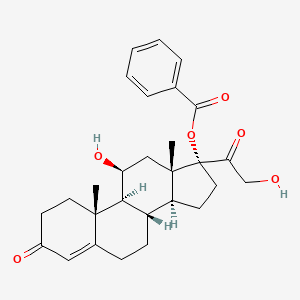
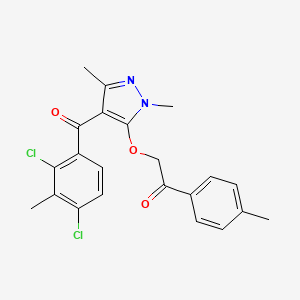

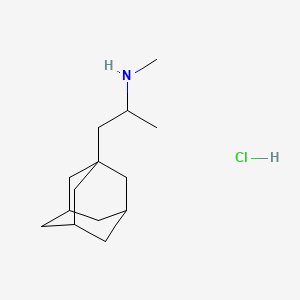
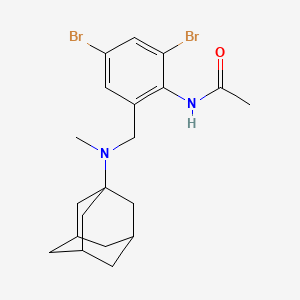
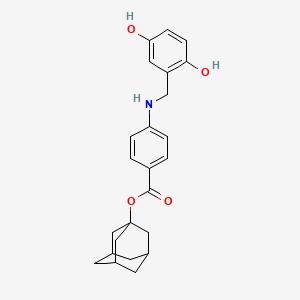
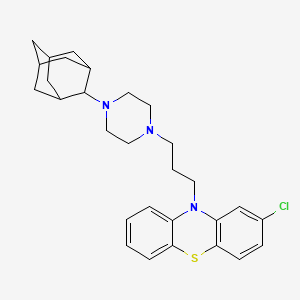
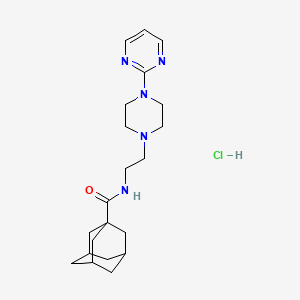
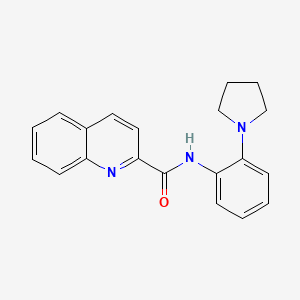

![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)
